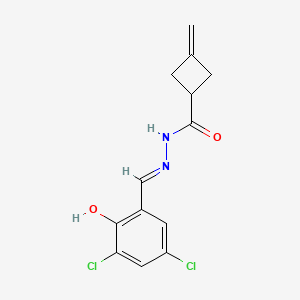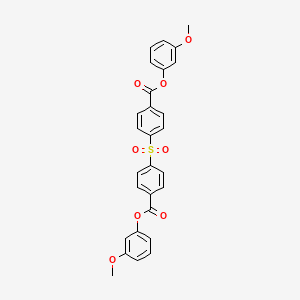
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one hydrazone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one hydrazone is not fully understood. However, it has been proposed that the compound induces apoptosis by activating the caspase pathway. The compound has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one hydrazone has been found to have different biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. The compound has shown potential as an antimicrobial agent, inhibiting the growth of different bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one hydrazone has several advantages for lab experiments. The compound is easy to synthesize and can be characterized using different techniques, including NMR, IR spectroscopy, and MS. It has also shown promising results in inhibiting cell proliferation and inducing apoptosis in different cancer cell lines. However, the compound has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and efficacy. The compound also has low stability, which can affect its storage and handling.
Zukünftige Richtungen
There are several future directions for the study of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one hydrazone. One direction is to investigate the compound's potential as a therapeutic agent for different types of cancer. Another direction is to study the compound's mechanism of action in more detail to understand how it induces apoptosis and inhibits the activity of topoisomerase II. Additionally, future studies can investigate the compound's potential as an antimicrobial agent and its efficacy against different bacteria and fungi. Finally, future research can focus on improving the compound's solubility and stability to enhance its bioavailability and efficacy.
Conclusion
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one hydrazone is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound has been synthesized using different methods and has been characterized using different techniques. It has been found to have anticancer, antitumor, and antimicrobial activities and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. Future research can investigate the compound's potential as a therapeutic agent for different types of cancer, its mechanism of action, and its efficacy against different bacteria and fungi.
Synthesemethoden
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one hydrazone has been synthesized using different methods, including the condensation reaction of 6-bromo-1H-indole-2,3-dione and hydrazine hydrate in ethanol. Another method involves the reaction of 6-bromo-1H-indole-2,3-dione with hydrazine hydrate in the presence of acetic acid and ethanol. The synthesized compound has been characterized using different techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one hydrazone has been studied extensively for its potential therapeutic applications. It has been found to have anticancer, antitumor, and antimicrobial activities. The compound has been tested against different cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results in inhibiting cell proliferation and inducing apoptosis. The compound has also been tested against different bacteria and fungi and has shown potential as an antimicrobial agent.
Eigenschaften
IUPAC Name |
(E)-(6-bromo-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c13-7-4-5-10-9(6-7)8-2-1-3-11(16-14)12(8)15-10/h4-6,15H,1-3,14H2/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFDHULTUZQIFQ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NN)C1)NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/N)/C1)NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-6-bromo-1-hydrazinylidene-2,3,4,9-tetrahydro-1H-carbazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B6005970.png)
![4-[(4-methylpiperazin-1-yl)carbonyl]-1,2,5-oxadiazol-3-amine 5-oxide](/img/structure/B6005980.png)

![N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6005996.png)
![4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide](/img/structure/B6005997.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B6006004.png)
![2-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6006005.png)

![methyl 4-{[2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6006018.png)
![4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B6006036.png)

![2-methyl-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B6006049.png)
![[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6006059.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-(2-furylmethyl)-2-propyn-1-amine](/img/structure/B6006071.png)